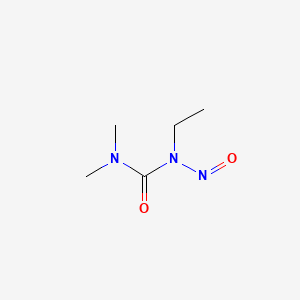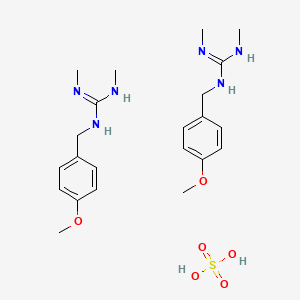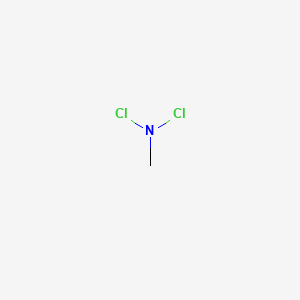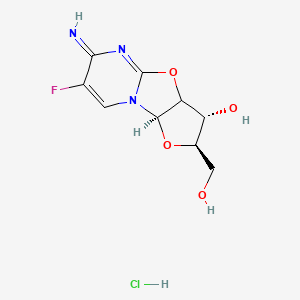
Ioglunide
Vue d'ensemble
Description
L’ioglunide est un agent de contraste non ionique principalement utilisé en myélographie et en cisternographie. Développé par les laboratoires Guerbet, il a gagné en popularité en raison de sa neurotoxicité réduite par rapport aux composés iodés ioniques précédents. La structure chimique du composé comprend un radical N-hydroxy-éthyl-carbamyle hydrophile dans le cycle triiodobenzène, ce qui contribue à sa neurotoxicité plus faible .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’ioglunide est synthétisé par une série de réactions chimiques impliquant la substitution d’un radical N-hydroxy-éthyl-carbamyle hydrophile dans le cycle triiodobenzène. Le processus exige un contrôle précis des conditions de réaction pour garantir la stabilité du composé. Le substituant sucré dans le composé est clivé par chauffage, ce qui nécessite que le composé soit distribué sous forme de poudre lyophilisée .
Méthodes de production industrielle : La production industrielle d’this compound implique une synthèse à grande échelle dans des conditions contrôlées pour maintenir la stabilité et l’efficacité du composé. La forme lyophilisée est préférée pour sa meilleure tolérance clinique et sa neurotoxicité réduite .
Analyse Des Réactions Chimiques
Types de réactions : L’ioglunide subit diverses réactions chimiques, notamment des réactions de substitution dues à la présence du cycle triiodobenzène. La stabilité du composé est un facteur clé dans ses réactions, et il est conçu pour minimiser les réactions indésirables en milieu clinique .
Réactifs et conditions courants : La synthèse de l’this compound implique des réactifs qui facilitent la substitution du radical N-hydroxy-éthyl-carbamyle hydrophile. Les conditions de réaction sont soigneusement contrôlées pour empêcher le clivage du substituant sucré .
Principaux produits formés : Le principal produit de la synthèse est l’this compound lui-même, qui est ensuite lyophilisé pour garantir sa stabilité et son efficacité dans les applications cliniques .
4. Applications de la recherche scientifique
L’this compound a plusieurs applications de recherche scientifique, en particulier dans le domaine de la neuroradiologie. Sa neurotoxicité réduite en fait un agent de contraste privilégié pour la myélographie et la cisternographie. Le composé a fait l’objet d’études approfondies chez l’animal et lors d’essais cliniques, démontrant sa sécurité et son efficacité pour fournir des images claires avec un minimum d’effets secondaires .
En plus de son utilisation en imagerie médicale, les propriétés chimiques uniques de l’this compound en font un sujet d’intérêt dans divers domaines de recherche, notamment la chimie et la pharmacologie. Sa stabilité et sa toxicité réduite sont des facteurs clés dans son application dans ces domaines .
Applications De Recherche Scientifique
Ioglunide has several scientific research applications, particularly in the field of neuroradiology. Its reduced neurotoxicity makes it a preferred contrast medium for myelography and cisternography. The compound has been extensively studied in animal experiments and clinical trials, demonstrating its safety and efficacy in providing clear imaging with minimal side effects .
In addition to its use in medical imaging, this compound’s unique chemical properties make it a subject of interest in various research fields, including chemistry and pharmacology. Its stability and reduced toxicity are key factors in its application in these areas .
Mécanisme D'action
L’ioglunide exerce ses effets en fournissant un contraste lors des procédures d’imagerie, permettant une visualisation claire des espaces périmédullaires et péri cérébraux. Le radical N-hydroxy-éthyl-carbamyle hydrophile du composé dans le cycle triiodobenzène réduit sa neurotoxicité, ce qui le rend plus sûr pour une utilisation dans les zones sensibles du corps. Les cibles moléculaires et les voies impliquées dans son action sont principalement liées à sa capacité à améliorer l’imagerie sans provoquer d’effets indésirables importants .
Composés similaires :
- Métrizamide
- Iopamidol
- Iohexol
Comparaison : L’this compound se démarque des composés similaires par sa neurotoxicité réduite et sa meilleure tolérance clinique. Si le métrizamide et l’iopamidol sont également utilisés comme agents de contraste, la structure chimique unique de l’this compound avec le radical N-hydroxy-éthyl-carbamyle hydrophile offre un avantage significatif en termes de sécurité et d’efficacité .
Comparaison Avec Des Composés Similaires
- Metrizamide
- Iopamidol
- Iohexol
Comparison: Ioglunide stands out among similar compounds due to its reduced neurotoxicity and better clinical tolerance. While metrizamide and iopamidol are also used as contrast media, this compound’s unique chemical structure with the hydrophilic N-hydroxy-ethyl-carbamyl radical provides a significant advantage in terms of safety and efficacy .
Propriétés
IUPAC Name |
3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O9/c1-6(27)24(2)13-10(20)8(17(32)22-3-4-25)9(19)12(11(13)21)23-18(33)16(31)15(30)14(29)7(28)5-26/h7,14-16,25-26,28-31H,3-5H2,1-2H3,(H,22,32)(H,23,33)/t7-,14-,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYPLCHSCOJEIZ-GMYJMXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NCCO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I)C(=O)NCCO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024027 | |
| Record name | 3'-((2-Hydroxyethyl)carbamoyl)-2',4',6'-triiodo-5'-(N-methylacetamido)-D-glucoanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56562-79-9 | |
| Record name | Ioglunide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056562799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-((2-Hydroxyethyl)carbamoyl)-2',4',6'-triiodo-5'-(N-methylacetamido)-D-glucoanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOGLUNIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4XU46CRKN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(diethylamino)ethyl 4-[[2-(2-chlorophenoxy)-2-methylpropanoyl]amino]benzoate](/img/structure/B1201631.png)











